molecular formula C15H19N5OS B2665783 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2415463-86-2

1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea

Cat. No. B2665783
CAS RN: 2415463-86-2
M. Wt: 317.41
InChI Key: OCADJCCENPIPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors that target protein kinases, which are key regulators of various cellular processes.

Scientific Research Applications

1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit several protein kinases, including cyclin-dependent kinases, which are overexpressed in many types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of several pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.

Mechanism of Action

1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea works by inhibiting the activity of protein kinases, which are key regulators of various cellular processes. Specifically, this compound targets cyclin-dependent kinases, which are overexpressed in many types of cancer. By inhibiting these kinases, this compound prevents the proliferation of cancer cells and induces cell cycle arrest. Additionally, this compound inhibits the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has several biochemical and physiological effects, depending on the disease being studied. In cancer, this compound induces cell cycle arrest and prevents the proliferation of cancer cells. In inflammation, this compound reduces the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments is its specificity for protein kinases, which makes it a valuable tool for studying cellular processes that are regulated by these kinases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One direction is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects. Finally, the use of this compound in clinical trials could be explored to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves the reaction of cyclopentyl isocyanate with 1-thieno[3,2-d]pyrimidin-4-amine in the presence of a suitable base. The resulting intermediate is then reacted with 3-azetidinone to yield the final product. This method has been optimized for high yield and purity and has been used in several research studies.

properties

IUPAC Name

1-cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-15(18-10-3-1-2-4-10)19-11-7-20(8-11)14-13-12(5-6-22-13)16-9-17-14/h5-6,9-11H,1-4,7-8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADJCCENPIPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea

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